N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide
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Overview
Description
“N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide” is a complex organic compound that contains several functional groups, including a benzothiazole, an indole, and an amide group. The benzothiazole group is a heterocyclic compound, consisting of a benzene ring fused to a thiazole ring. The indole group is another heterocyclic compound, consisting of a benzene ring fused to a pyrrole ring. The amide group is a functional group that contains a carbonyl group (C=O) linked to a nitrogen atom .
Synthesis Analysis
The synthesis of this compound could involve several steps, starting with the formation of the benzothiazole and indole rings, followed by the introduction of the amide group. The benzothiazole ring could be formed by the reaction of 2-aminothiophenol with a suitable electrophile, while the indole ring could be formed by the Fischer indole synthesis or similar methods . The amide group could be introduced by the reaction of the corresponding acid chloride with an amine .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzothiazole and indole rings, as well as the amide group. The benzothiazole and indole rings would be planar, due to the conjugation of the pi electrons in the rings. The amide group would have a planar geometry around the carbonyl carbon and the nitrogen atom, due to the resonance of the lone pair of electrons on the nitrogen atom with the carbonyl group .
Chemical Reactions Analysis
This compound could undergo several types of chemical reactions, depending on the conditions. The benzothiazole ring could undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. The indole ring could also undergo electrophilic aromatic substitution reactions, particularly at the C3 position, which is the most nucleophilic position on the ring. The amide group could undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid and amine .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzothiazole and indole rings would make the compound aromatic and relatively stable. The amide group would make the compound polar and capable of forming hydrogen bonds, which could affect its solubility in different solvents. The compound could also exhibit tautomeric behavior due to the presence of the amide group .
Scientific Research Applications
Anti-Tubercular Activity
The benzothiazole scaffold has gained prominence in the search for novel anti-tubercular agents. Recent synthetic developments have led to the discovery of benzothiazole-based compounds with potent inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis) . These compounds are evaluated both in vitro and in vivo, and their inhibitory concentrations are compared with standard reference drugs. Researchers have explored various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions to synthesize these derivatives.
Quorum Sensing Inhibition
In the emerging field of quorum sensing inhibition, benzothiazole derivatives play a crucial role. A library of compounds containing benzo[d]thiazole/quinoline-2-thiol moieties has been designed, synthesized, and evaluated for their potential as quorum sensing inhibitors . These molecules aim to disrupt bacterial communication pathways without directly acting as antibiotics.
Synthesis of Fused Heterocyclic Compounds
2-Aminobenzothiazoles serve as versatile building blocks for the synthesis of various fused heterocyclic compounds. Researchers have explored C2-substituted benzothiazoles, which have received significant attention due to their reactivity and potential applications . These derivatives can be further functionalized to create diverse structures.
Temperature-Controlled Synthesis
A metal-free, temperature-controlled intermolecular [3 + 2] annulation method has been developed to access benzo[d]thiazole-2(3H)-thiones and benzo[d]thiazol-2(3H)-ones . This protocol obviates the need for prefunctionalization of starting materials and provides a straightforward route to these valuable compounds.
Protein-Ligand Interaction Studies
Structure-activity relationships (SAR) of new benzothiazole derivatives have been investigated, along with molecular docking studies against the target enzyme DprE1. Researchers aim to identify potent inhibitors with enhanced anti-tubercular activity . These computational studies shed light on the binding interactions and guide further optimization.
Mechanism of Action
Target of Action
The primary targets of N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
The compound affects the arachidonic acid pathway. By inhibiting the COX enzymes, N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide reduces the production of thromboxane, prostaglandins (PGE2), and prostacyclin . These molecules are involved in various physiological processes, including inflammation and pain sensation .
Result of Action
The molecular and cellular effects of N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide’s action include a reduction in the production of thromboxane, prostaglandins (PGE2), and prostacyclin . This leads to a decrease in inflammation and pain sensation .
Safety and Hazards
The safety and hazards of this compound would depend on its physical and chemical properties, as well as its biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling this compound, including the use of personal protective equipment and proper ventilation .
Future Directions
Future research on this compound could focus on exploring its biological activity and potential applications in medicine. For example, benzothiazole derivatives have been found to have a wide range of biological activities, and this compound could be investigated for similar activities. In addition, the synthesis of this compound could be optimized to improve its yield and purity .
properties
IUPAC Name |
N-[2-[3-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2S2/c31-24(29-26-28-20-11-5-7-13-22(20)34-26)17-33-23-16-30(21-12-6-4-10-19(21)23)15-14-27-25(32)18-8-2-1-3-9-18/h1-13,16H,14-15,17H2,(H,27,32)(H,28,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRXFCAJRMUTPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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